molecular formula C15H11ClFN5O B6567972 3-chloro-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide CAS No. 946309-07-5

3-chloro-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide

Cat. No. B6567972
CAS RN: 946309-07-5
M. Wt: 331.73 g/mol
InChI Key: HAEDWQIFFHALGA-UHFFFAOYSA-N
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Description

“3-chloro-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide” is a chemical compound that has been studied for its potential applications in various fields . It has been identified as a potential inhibitor of Tyrosinase, an enzyme implicated in melanin production . Overproduction of melanin is associated with several skin pigmentation disorders and neurodegenerative processes in Parkinson’s disease .


Synthesis Analysis

The synthesis of this compound involves the incorporation of the 3-chloro-4-fluorophenyl fragment into distinct chemotypes . The 4-fluorobenzyl moiety has been demonstrated to be effective in interactions with the catalytic site of Tyrosinase . The additional chlorine atom also enhances inhibitory activity .

Mechanism of Action

Target of Action

It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the tetrazole ring, have been found to bind with high affinity to multiple receptors .

Mode of Action

It’s plausible that the compound interacts with its targets through weak intermolecular interactions, such as cl···cl and c-h···f interactions . These interactions could potentially alter the conformation or function of the target proteins, leading to changes in cellular processes.

Biochemical Pathways

Derivatives of indole, a similar structure to the tetrazole ring, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.

Result of Action

Given the potential biological activities of similar compounds, it’s plausible that the compound could have a range of effects, from altering protein function to modulating cellular signaling pathways .

Action Environment

The action, efficacy, and stability of the compound could be influenced by various environmental factors. For instance, the polymorphic modifications of similar compounds have been found to be influenced by different intermolecular interactions and the solvents used for crystallization . These factors could potentially affect the compound’s conformation, solubility, and overall bioactivity.

Advantages and Limitations for Lab Experiments

The advantages of using 3-chloro-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide in laboratory experiments include its low cost, its ease of synthesis, and its wide range of biochemical and physiological effects. Additionally, this compound is a relatively safe compound, making it suitable for use in experiments involving human subjects.
The limitations of using this compound in laboratory experiments include its lack of specificity, its potential to bind to multiple targets, and its potential to cause side effects. Additionally, this compound is not very stable in solution, making it difficult to use in experiments involving long-term storage.

Future Directions

There are a number of potential future directions for the use of 3-chloro-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide in scientific research. One potential direction is the development of new drugs based on the compound. Additionally, this compound could be used to study the effects of various drugs on the central nervous system, as well as the effects of various toxins and pollutants on the environment. Additionally, this compound could be used to study the effects of various drugs on the human body, as well as the effects of various toxins and pollutants on the environment. Finally, this compound could be used to study the structure-activity relationships of small molecules, as well as their effects on the human body.

Synthesis Methods

3-chloro-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide can be synthesized using several different methods. The most common method is a nucleophilic substitution reaction using 4-fluorophenyl-1H-1,2,3,4-tetrazole and 3-chlorobenzamide. The reaction is carried out in a solvent such as dichloromethane or acetonitrile at a temperature of 0°C to 10°C. The reaction is complete when the reaction mixture is neutralized with aqueous sodium hydroxide and the product is isolated by filtration.

Scientific Research Applications

3-chloro-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide has been used in a variety of scientific research applications. It has been used to study the structure-activity relationships of small molecules, as well as their effects on the human body. It has also been used to study the effects of various drugs on the central nervous system, as well as the effects of various toxins and pollutants on the environment. Additionally, this compound has been used in studies of cell signaling pathways and the regulation of gene expression.

properties

IUPAC Name

3-chloro-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN5O/c16-11-3-1-2-10(8-11)15(23)18-9-14-19-20-21-22(14)13-6-4-12(17)5-7-13/h1-8H,9H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEDWQIFFHALGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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